2-[4-(ethylcarbamothioyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide
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Overview
Description
2-[4-(ethylcarbamothioyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with an ethylcarbamothioyl group and an acetamide moiety linked to a fluorophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(ethylcarbamothioyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide typically involves the alkylation of piperazine derivatives. One common method includes the reaction of 4-(ethylcarbamothioyl)piperazine with 4-fluorophenylacetyl chloride under basic conditions to form the desired acetamide derivative . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[4-(ethylcarbamothioyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thioamide group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the acetamide moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Studied for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[4-(ethylcarbamothioyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting their activity or altering their function. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access .
Comparison with Similar Compounds
Similar Compounds
2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide: Similar in structure but with different substituents on the piperazine and phenyl rings.
1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones: Contains a piperazine ring but with different functional groups attached.
Uniqueness
2-[4-(ethylcarbamothioyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the ethylcarbamothioyl group and the fluorophenyl moiety distinguishes it from other piperazine derivatives, potentially leading to unique interactions with biological targets and different pharmacological profiles.
Properties
Molecular Formula |
C15H21FN4OS |
---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
2-[4-(ethylcarbamothioyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide |
InChI |
InChI=1S/C15H21FN4OS/c1-2-17-15(22)20-9-7-19(8-10-20)11-14(21)18-13-5-3-12(16)4-6-13/h3-6H,2,7-11H2,1H3,(H,17,22)(H,18,21) |
InChI Key |
GCBPKONQUVTTEI-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=S)N1CCN(CC1)CC(=O)NC2=CC=C(C=C2)F |
Origin of Product |
United States |
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